molecular formula C9H12N2O B14083226 Pyridine, 2-(2-methyl-5-isoxazolidinyl)- CAS No. 101156-62-1

Pyridine, 2-(2-methyl-5-isoxazolidinyl)-

Cat. No.: B14083226
CAS No.: 101156-62-1
M. Wt: 164.20 g/mol
InChI Key: HELSNBGFMPJFLV-UHFFFAOYSA-N
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Description

Pyridine, 2-(2-methyl-5-isoxazolidinyl)- is a heterocyclic compound that contains both a pyridine ring and an isoxazolidine ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Pyridine, 2-(2-methyl-5-isoxazolidinyl)- typically involves the reaction of 2-methyl-5-isoxazolidinone with pyridine derivatives under specific conditions. One common method involves the use of Mannich bases in pyridine under reflux conditions, leading to the formation of the desired product . Another approach involves the use of 6-methylnicotinate and 2-oxypyrrolidine-1-carboxylic acid tert-butyl ester as starting materials, which undergo a series of reactions to yield the final compound .

Industrial Production Methods

Industrial production methods for Pyridine, 2-(2-methyl-5-isoxazolidinyl)- are not extensively documented. the general approach involves scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring high purity and yield of the final product .

Chemical Reactions Analysis

Types of Reactions

Pyridine, 2-(2-methyl-5-isoxazolidinyl)- undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various electrophiles and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to facilitate the reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield pyridine N-oxides, while reduction reactions can produce reduced pyridine derivatives. Substitution reactions can result in a variety of substituted pyridine or isoxazolidine compounds .

Mechanism of Action

The mechanism of action of Pyridine, 2-(2-methyl-5-isoxazolidinyl)- involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in cancer cell proliferation, thereby exerting anticancer effects . The exact molecular targets and pathways depend on the specific application and context of use.

Properties

CAS No.

101156-62-1

Molecular Formula

C9H12N2O

Molecular Weight

164.20 g/mol

IUPAC Name

2-methyl-5-pyridin-2-yl-1,2-oxazolidine

InChI

InChI=1S/C9H12N2O/c1-11-7-5-9(12-11)8-4-2-3-6-10-8/h2-4,6,9H,5,7H2,1H3

InChI Key

HELSNBGFMPJFLV-UHFFFAOYSA-N

Canonical SMILES

CN1CCC(O1)C2=CC=CC=N2

Origin of Product

United States

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